Commendamide
Overview
Description
Mechanism of Action
Target of Action
Commendamide primarily targets G-protein-coupled receptors (GPCRs) . Specifically, it has been found to activate the GPCR G2A/GPR132 . GPCRs are the largest family of membrane receptors in eukaryotes and are key mediators of host-microbial interactions in the human microbiome .
Mode of Action
This compound interacts with its target, GPCR G2A/GPR132, by mimicking the structure of long-chain N-acyl-amides, which are endogenous signaling molecules in humans . This structural similarity allows this compound to bind to the receptor and activate it .
Biochemical Pathways
The activation of GPCR G2A/GPR132 by this compound can influence various cellular functions. GPCRs regulate diverse cellular functions, in part, due to their ability to interact with N-acyl amides
Result of Action
The activation of GPCR G2A/GPR132 by this compound can lead to various molecular and cellular effects. For example, GPR132/G2A has been reported to attenuate B cell proliferation and cause cells to arrest in the G2 phase of mitosis . It has also been implicated in disease models of autoimmunity and atherosclerosis .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract, where it is produced by commensal bacteria . Factors such as the composition of the gut microbiota, diet, and overall health status of the individual can influence the production and action of this compound.
Biochemical Analysis
Biochemical Properties
Commendamide plays a significant role in biochemical reactions by interacting with G-protein-coupled receptors, particularly GPR132. This interaction is crucial for various physiological processes. This compound activates GPR132 with an EC50 value of 11.8 µM . The activation of GPR132 by this compound influences several downstream signaling pathways, including those involved in immune response and inflammation . Additionally, this compound’s structural similarity to other long-chain N-acyl amides allows it to mimic endogenous signaling molecules, thereby modulating various biochemical pathways .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to regulate metabolic hormones and glucose homeostasis in mouse models . It also affects the secretion of glucagon-like peptide 1 (GLP-1) in enteroendocrine cells, thereby impacting glucose tolerance . Furthermore, this compound’s interaction with GPR132 plays a role in immune cell function and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GPR132. This binding activates the receptor, leading to downstream signaling events that influence various cellular functions. This compound’s structural similarity to endogenous N-acyl amides allows it to effectively mimic these molecules and activate GPR132 . This activation can result in changes in gene expression, enzyme activity, and cellular responses, contributing to its diverse physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under experimental conditions, with a stability of up to four years when stored at -20°C . Over time, this compound’s effects on cellular function can vary, with long-term exposure potentially leading to changes in gene expression and cellular metabolism . Additionally, this compound’s degradation products may also influence its overall activity and effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to regulate metabolic hormones and improve glucose tolerance in mice . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on immune function and inflammation . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent and requires careful consideration in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of long-chain N-acyl amides . This compound’s activation of GPR132 also influences metabolic flux and metabolite levels, contributing to its role in regulating glucose homeostasis and metabolic hormones . The compound’s involvement in these pathways highlights its significance in maintaining metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its effects . This compound’s distribution within the gastrointestinal tract, for example, allows it to interact with GPR132 and regulate metabolic processes . The compound’s transport and distribution are essential for its activity and function in various physiological contexts .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Within cells, this compound may localize to the plasma membrane, where it can interact with GPR132 and initiate signaling cascades . Additionally, this compound’s presence in other subcellular compartments, such as the endoplasmic reticulum or mitochondria, may also impact its activity and function . Understanding this compound’s subcellular localization is crucial for elucidating its mechanisms of action and physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Commendamide can be synthesized through a green and economic method. The key intermediate for the production of this compound is 3-hydroxypalmitic acid. The synthesis involves the reaction of 3-hydroxypalmitic acid with glycine under specific conditions to yield this compound .
Industrial Production Methods: The developed protocol for the synthesis of this compound is general and can be applied to the synthesis of deuterated this compound and other minor microbiota-derived metabolites. This method is simple, sustainable, and cost-effective, making it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions: Commendamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for different scientific and industrial applications .
Scientific Research Applications
Commendamide has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid signaling systems and the synthesis of bioactive metabolites.
Biology: this compound is studied for its role in gut microbiota and its interaction with host receptors.
Industry: The sustainable synthesis of this compound makes it a valuable compound for industrial applications.
Comparison with Similar Compounds
Commendamide is structurally similar to other long-chain N-acyl-amino acids, such as N-oleoyl-glycine. this compound is unique due to its specific activation of GPCR G2A/GPR132, which distinguishes it from other similar compounds. Other similar compounds include:
- N-oleoyl-glycine
- N-palmitoyl-glycine
- N-stearoyl-glycine .
This compound’s unique structure and specific receptor activation make it a promising candidate for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-hydroxyhexadecanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)14-17(21)19-15-18(22)23/h16,20H,2-15H2,1H3,(H,19,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUHHHSFDVDBCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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